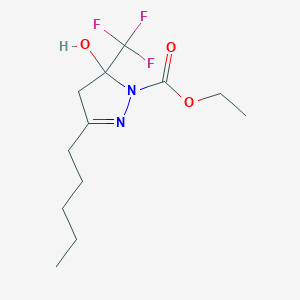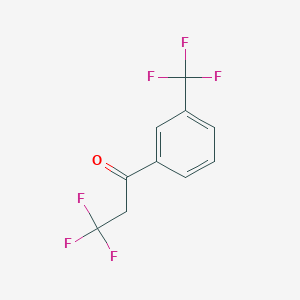![molecular formula C15H11BrClNO4 B12458527 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12458527.png)
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and chlorine atoms, as well as a phenoxyacetyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method includes:
Acylation: The attachment of the phenoxyacetyl group to the brominated benzoic acid.
Amidation: The formation of the amide bond between the acylated intermediate and the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Raw Material Selection: Using high-purity starting materials.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing techniques such as crystallization, filtration, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Production of carboxylic acids and amines.
Applications De Recherche Scientifique
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid: Similar structure with additional chlorine atoms.
5-Bromo-2-chlorobenzoic acid: Lacks the phenoxyacetyl group.
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid ethyl ester: Contains a benzylidene group instead of the phenoxyacetyl group.
Uniqueness
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of bromine, chlorine, and phenoxyacetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H11BrClNO4 |
|---|---|
Poids moléculaire |
384.61 g/mol |
Nom IUPAC |
5-bromo-2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c16-9-1-6-13(12(7-9)15(20)21)18-14(19)8-22-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)(H,20,21) |
Clé InChI |
NUOPVAKMNWWESQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)




![2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile](/img/structure/B12458486.png)
![methyl N-[(3-chlorophenyl)carbonyl]glycinate](/img/structure/B12458491.png)
![5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B12458495.png)

![2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12458508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)
